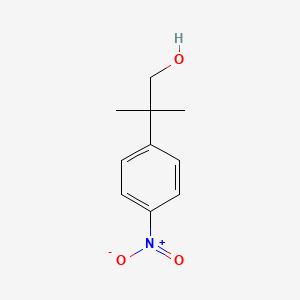







|
REACTION_CXSMILES
|
[CH3:1][C:2]([C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][CH:10]=1)([CH3:8])[C:3](OCC)=[O:4]>C1COCC1>[CH3:8][C:2]([C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][CH:10]=1)([CH3:1])[CH2:3][OH:4]
|




|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
to stir at room temperature for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
On completion of the addition the flask
|
|
Type
|
CUSTOM
|
|
Details
|
was equipped with a condenser
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture heated under nitrogen
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux in an oil bath for ten hours
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched by the cautious drop wise addition of methanol (60 mL)
|
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting mixture was concentrated to an oil which
|
|
Type
|
DISSOLUTION
|
|
Details
|
was then dissolved in ethyl acetate (150 mL)
|
|
Type
|
ADDITION
|
|
Details
|
treated with 1N HCl
|
|
Type
|
WASH
|
|
Details
|
The resulting organic phase was washed with brine (4×50 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CONCENTRATION
|
|
Details
|
re-concentrated
|
|
Type
|
FILTRATION
|
|
Details
|
collected by vacuum filtration
|
|
Type
|
WASH
|
|
Details
|
The cake was washed with hexane (50 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
then dried under vacuum
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CO)(C)C1=CC=C(C=C1)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.55 g | |
| YIELD: PERCENTYIELD | 89% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |